2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile
Overview
Description
“2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile” is a chemical compound with the CAS Number: 63928-03-0. It has a molecular weight of 135.17 and its IUPAC name is (1-ethyl-1H-imidazol-2-yl)acetonitrile .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, imidazole compounds in general have been synthesized using glyoxal and ammonia . More specific synthesis methods may exist in specialized literature.Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-3H2,1H3 . This indicates that the compound contains seven carbon atoms, nine hydrogen atoms, and three nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
- Novel benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, demonstrating the compound's utility in creating new chemical entities with potential applications in materials science and drug discovery (Goli-Garmroodi et al., 2015).
Catalytic and Electrochemical Applications
- Imidazole derivatives, including those similar to 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile, have been studied for their roles in catalysis, such as N-heterocyclic carbenes showing efficiency in transesterification/acylation reactions, highlighting their potential in synthetic organic chemistry (Grasa et al., 2002; Grasa et al., 2003).
Interactions in Mixtures
- The interactions between acetonitrile and imidazolium-based ionic liquids (which share structural similarities with this compound) were explored through density and speed of sound measurements. These studies provide insights into the molecular interactions and could inform the development of new solvent systems or catalytic environments (Singh et al., 2014).
Environmental and Analytical Chemistry
- Imidazole derivatives have been used as fluorescent probes for mercury ion detection, showcasing the compound's relevance in environmental monitoring and analytical chemistry. Such applications highlight the potential for developing sensitive and selective sensors for heavy metals (Shao et al., 2011).
Corrosion Inhibition
- Imidazoline and its derivatives, closely related to this compound, have been evaluated as corrosion inhibitors, demonstrating the chemical's potential in protecting metals in corrosive environments. This application is crucial for industries such as oil and gas, where corrosion prevention is a significant concern (Cruz et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These statements indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
2-(1-ethylimidazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTYEUBXAVXINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63928-03-0 | |
Record name | 2-(1-ethyl-1H-imidazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.